grandiamide D

Description

Natural Occurrence and Isolation of Grandiamide D

This compound is a naturally occurring alkaloid first identified during phytochemical analysis of Aglaia gigantea, a plant species belonging to the Meliaceae family. nih.govacs.org Researchers isolated this compound from the leaves of specimens collected in Vietnam. nih.govacs.org

The isolation process involved the phytochemical analysis of the plant leaves, which yielded three cinnamoyl putrescine bisamide derivatives. nih.gov Alongside this compound, which was a new discovery at the time, the known compound dasyclamide and another new natural product, gigantamide A, were also isolated. nih.gov The elucidation of this compound's structure was a meticulous process, relying on extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and analysis of its mass spectrometric data. nih.govacs.org Furthermore, the absolute configuration of this compound was determined through Mosher ester derivatization. nih.gov

| Natural Source Data | |

| Compound | This compound |

| Plant Source | Aglaia gigantea |

| Plant Part Used | Leaves |

| Geographical Origin | Vietnam |

| Co-occurring Compounds | Dasyclamide, Gigantamide A |

Classification and Structural Context within Putrescine Bisamides

This compound is classified as a putrescine bisamide. beilstein-journals.orgnih.govresearchgate.net This classification places it within a significant group of naturally occurring polyamine alkaloids. researchgate.net Putrescine bisamides are characterized by a central putrescine (1,4-diaminobutane) core linked to two acyl groups, and they can exist in both open-chain and cyclic forms. researchgate.netthieme-connect.com

The genus Aglaia is a particularly rich source of these compounds. researchgate.net Structurally, putrescine bisamides are considered important biogenetic precursors to a class of highly bioactive compounds known as rocaglamides, which are known for their insecticidal and antiproliferative properties. thieme-connect.comresearchgate.netresearchgate.net The discovery of this compound, alongside related structures like dasyclamide and gigantamide A, provides valuable insight into the structural diversity and biosynthetic pathways within the putrescine bisamide family. nih.govbeilstein-journals.orgnih.gov

| Chemical Classification | |

| Compound Name | This compound |

| Chemical Class | Alkaloid |

| Sub-Class | Polyamine Alkaloid |

| Specific Group | Putrescine Bisamide |

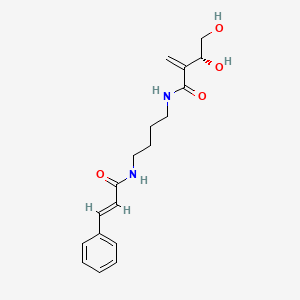

Structure

3D Structure

Properties

Molecular Formula |

C18H24N2O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(3R)-3,4-dihydroxy-2-methylidene-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]butanamide |

InChI |

InChI=1S/C18H24N2O4/c1-14(16(22)13-21)18(24)20-12-6-5-11-19-17(23)10-9-15-7-3-2-4-8-15/h2-4,7-10,16,21-22H,1,5-6,11-13H2,(H,19,23)(H,20,24)/b10-9+/t16-/m0/s1 |

InChI Key |

WOTLWTYQIXFLFZ-SCOAYWHSSA-N |

Isomeric SMILES |

C=C([C@H](CO)O)C(=O)NCCCCNC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

C=C(C(CO)O)C(=O)NCCCCNC(=O)C=CC1=CC=CC=C1 |

Synonyms |

grandiamide D |

Origin of Product |

United States |

Advanced Spectroscopic and Chiroptical Methodologies for Grandiamide D Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Grandiamide D

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for delineating the carbon-hydrogen framework of organic molecules. emerypharma.com For this compound, a suite of NMR experiments was crucial in piecing together its complex structure. nih.govacs.org

1D and 2D NMR Experiments in Structural Assignment

The structural elucidation of this compound was significantly reliant on extensive 1D and 2D NMR spectroscopy. nih.govacs.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbons within the molecule. emerypharma.com

Two-dimensional (2D) NMR experiments, which correlate signals from different nuclei, were instrumental in establishing the connectivity of atoms in this compound. nih.govacs.orglibretexts.org Techniques like Correlation Spectroscopy (COSY) reveal proton-proton coupling relationships, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. emerypharma.com Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments were vital in identifying long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different structural fragments. emerypharma.com The analysis of these comprehensive NMR datasets allowed for the complete assignment of all proton and carbon signals, thereby revealing the planar structure of this compound. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) in this compound Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy. bioanalysis-zone.commdpi.com This method provides an exact mass measurement, which allows for the calculation of a unique molecular formula. bioanalysis-zone.com

Electrospray Ionization Mass Spectrometry (ESIMS) and High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HRQTOFMS)

For this compound, its molecular formula was determined through the use of Electrospray Ionization Mass Spectrometry (ESIMS) and High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HRQTOFMS). nih.govacs.org ESIMS is a soft ionization technique that allows for the analysis of large and thermally labile molecules by creating ions from a solution. The HRQTOFMS provides high-resolution mass analysis, which is critical for obtaining accurate mass measurements. hpst.cz The data obtained from these mass spectrometric analyses were pivotal in confirming the elemental composition of this compound, a crucial piece of information that complements the structural details provided by NMR spectroscopy. nih.govacs.org

Absolute Configuration Determination of this compound via Chiroptical Techniques

While NMR and mass spectrometry can define the connectivity and elemental composition of a molecule, they often cannot determine the absolute spatial arrangement of atoms, or stereochemistry, at chiral centers. libretexts.org Chiroptical techniques, which measure the differential interaction of a molecule with left and right circularly polarized light, are employed for this purpose. nih.govmdpi.com

Mosher Ester Derivatization Strategy

The absolute configuration of the single stereocenter in this compound was successfully determined using the Mosher ester derivatization method. nih.govacs.orgumn.edu This well-established NMR-based technique involves the reaction of the chiral alcohol in this compound with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. umn.edu

The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the different spatial orientations of the MTPA moiety relative to the rest of the molecule. youtube.com By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage for the two diastereomers, the absolute configuration of the original alcohol can be deduced. umn.edu This meticulous analysis provided the definitive assignment of the absolute stereochemistry of this compound. nih.govacs.org

Synthetic Chemistry Strategies for Grandiamide D and Analogs

Retrosynthetic Analysis of Grandiamide D

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. icj-e.org This process helps to identify key intermediates and strategic bond formations for the forward synthesis.

Strategic Disconnections and Synthon Equivalents

The retrosynthetic analysis of this compound identifies key disconnections that simplify the target molecule into more manageable precursors. A primary strategic disconnection is the amide bond, which breaks the molecule into two main fragments. This leads to the identification of key synthons, which are idealized fragments that may not be stable enough to be used directly in a synthesis. scitepress.org Therefore, synthetic equivalents, which are stable reagents that correspond to the synthons, are employed. e3s-conferences.org

A logical retrosynthetic approach for this compound and related bisamides like dasyclamide and gigantamide A involves recognizing a common precursor. This strategy is guided by biosynthetic considerations, suggesting that these related natural products could be derived from a shared intermediate in Aglaia gigantea. The analysis points to N-(4-aminobutyl)cinnamamide as a crucial building block. The remaining portion of this compound can be traced back to a tetra-functionalized intermediate, which can be constructed using a Baylis-Hillman reaction. This reaction is a powerful carbon-carbon bond-forming reaction that creates a multifunctional product from an aldehyde and an activated alkene. researchgate.net

Unified Synthetic Approaches to this compound and Related Putrescine Bisamides

A unified synthetic strategy has been successfully employed for the total synthesis of this compound, dasyclamide, and gigantamide A. researchgate.netnih.gov This approach is biomimetic, meaning it mimics the proposed biosynthetic pathways of these natural products. researchgate.net The core of this unified strategy is the use of a common synthetic intermediate derived from a Baylis-Hillman reaction. researchgate.netnih.govbeilstein-journals.org This key intermediate can then be elaborated through different reaction pathways to yield each of the target natural products.

This unified approach highlights the efficiency of using a common precursor to access a family of structurally related natural products. It not only streamlines the synthetic process but also provides insights into the potential biosynthetic relationships between these compounds in nature. thieme-connect.com The strategy hinges on the careful design and synthesis of a versatile building block that contains the necessary functional groups for conversion into the different target molecules. beilstein-journals.org

Total Synthesis of this compound

The total synthesis of this compound has been achieved through both racemic and asymmetric routes, demonstrating various synthetic methodologies and strategies for controlling stereochemistry.

Development of Racemic Synthetic Routes

The racemic synthesis of (±)-grandiamide D has been accomplished, providing a foundational route to the natural product's structure. nih.gov One reported synthesis begins with the preparation of 2-((4-methoxybenzyl)oxy)acetaldehyde. researchgate.net This aldehyde undergoes a Baylis-Hillman reaction with ethyl acrylate (B77674) to form a key β,γ-dihydroxy-α-methylenebutyric acid derivative after selective protection of the γ-hydroxy group with a p-methoxybenzyl (PMB) group. beilstein-journals.orgresearchgate.net The PMB group was selected for its stability under a variety of reaction conditions. nih.gov

Asymmetric Total Synthesis of (+)-Grandiamide D

The asymmetric total synthesis of (+)-grandiamide D, the naturally occurring enantiomer, has been achieved, most notably through the use of chiral auxiliaries to control the stereochemistry of key reactions. researchgate.netnih.gov

A chiral auxiliary is an optically active compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. york.ac.uk After the desired transformation, the auxiliary is removed and can often be recycled. youtube.com

In the asymmetric synthesis of (+)-grandiamide D, camphor (B46023) sultam has been effectively used as a chiral auxiliary. researchgate.netnih.govbeilstein-journals.org The synthesis utilizes an asymmetric Baylis-Hillman reaction. beilstein-journals.orgnih.gov Acryloyl sultam, derived from camphor sultam, reacts with 2-((4-methoxybenzyl)oxy)acetaldehyde. beilstein-journals.orgresearchgate.net This reaction proceeds with high enantioselectivity to produce an enantiopure ester intermediate. beilstein-journals.org One study reported an enantiomeric ratio of 99.7:0.3 for this key intermediate. beilstein-journals.orgresearchgate.net

This enantiopure intermediate is then carried through a similar reaction sequence as the racemic synthesis to afford (+)-grandiamide D. beilstein-journals.org The enantiomeric purity of the final (+)-grandiamide D product was determined to be 98.6% by chiral HPLC analysis. beilstein-journals.orgnih.gov The use of camphor sultam as a chiral auxiliary provides a reliable method for establishing the correct absolute stereochemistry of (+)-grandiamide D. researchgate.net

Chemoenzymatic Catalysis in Enantioselective Synthesis

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach to achieving high enantioselectivity in the construction of complex molecules like this compound. mdpi.com This strategy leverages the inherent stereoselectivity of enzymes to create chiral building blocks that can then be elaborated through conventional organic reactions. mdpi.comuniovi.es

A notable chemoenzymatic strategy for accessing enantiomerically pure precursors for this compound involves the use of lipases for kinetic resolution. researchgate.net For instance, the enzymatic resolution of a racemic starting material like dimethyl (±)-2-hydroxy-3-methylenesuccinnate can efficiently provide an enantiomerically enriched intermediate. researchgate.net This intermediate, (+)-artabotriol, serves as a versatile chiral precursor for the synthesis of not only (+)-grandiamide D but also other bioactive natural products. researchgate.net The success of this approach hinges on the high enantiomeric purity achieved during the enzymatic resolution, a hallmark of biocatalysis. uniovi.esresearchgate.net

Furthermore, the development of novel biocatalytic and chemoenzymatic methods, such as those employing ketoreductase (KRED) enzymes, highlights the expanding toolkit available for asymmetric synthesis. nih.gov While not yet specifically reported for this compound, these methods, which can create chiral β-hydroxysulfides through dynamic kinetic resolution, demonstrate the potential for future, more efficient chemoenzymatic routes to complex natural products. nih.gov The ability to use enzymes to set key stereocenters in small molecules effectively expands the "chiral pool" available for synthetic chemists. mdpi.com

Key Synthetic Transformations and Methodological Advances

The total synthesis of this compound has been significantly influenced by the strategic application of key chemical reactions and the development of novel synthetic methodologies. researchgate.netresearchgate.net These advancements have not only enabled the successful construction of the natural product but have also provided a platform for creating structurally related compounds. researchgate.netbeilstein-journals.org

The Role of the Baylis–Hillman Reaction in this compound Synthesis

The Baylis–Hillman reaction has proven to be a cornerstone in the synthesis of this compound and its analogs. researchgate.netbeilstein-journals.orgnih.gov This organocatalyzed carbon-carbon bond-forming reaction is highly valued for its ability to generate densely functionalized molecules from simple starting materials, a characteristic that is particularly advantageous in the synthesis of complex natural products. researchgate.neteurekaselect.comrsc.org

In a unified strategy for the synthesis of (+)-grandiamide D, dasyclamide, and gigantamide A, a common intermediate was prepared using the Baylis–Hillman reaction. researchgate.netbeilstein-journals.orgnih.gov This key transformation involved the reaction of an aldehyde with an activated alkene, catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to produce a multifunctional adduct. beilstein-journals.orgresearchgate.net This adduct serves as a versatile platform, containing ester, olefin, and hydroxy functional groups, which can be further manipulated to construct the target molecules. beilstein-journals.org

The general utility of the Baylis-Hillman reaction in organic synthesis is well-established, offering significant advantages such as high atom economy and the creation of chiral centers when using prochiral electrophiles. rsc.orgacs.org The asymmetric synthesis of natural (+)-grandiamide D was successfully achieved by employing a chiral auxiliary, camphor sultam, in conjunction with the Baylis–Hillman reaction, demonstrating the reaction's adaptability for enantioselective synthesis. researchgate.netbeilstein-journals.org The resulting Baylis-Hillman adduct was obtained with a high enantiomeric ratio, which was crucial for the synthesis of the natural, optically active form of this compound. beilstein-journals.org

Stereoselective and Chemoselective Control in Intermediate Synthesis

Achieving a high degree of stereoselective and chemoselective control is paramount in the synthesis of complex intermediates for natural products like this compound. researchgate.net Stereoselectivity refers to the preferential formation of one stereoisomer over another, while chemoselectivity is the selective reaction of one functional group in the presence of others. msu.edumasterorganicchemistry.comnumberanalytics.com

In the synthesis of this compound, stereocontrol is critical for establishing the correct absolute configuration of the final product. beilstein-journals.org The asymmetric synthesis of (+)-grandiamide D utilized a camphor sultam auxiliary to direct the stereochemical outcome of the key Baylis–Hillman reaction, resulting in a high enantiomeric excess of the desired adduct. beilstein-journals.org This substrate-controlled approach is a common strategy for introducing chirality into a molecule. ethz.ch

Chemoselectivity is equally important due to the presence of multiple reactive sites in the synthetic intermediates. nih.govscribd.com For example, the Baylis–Hillman adducts used in the synthesis of this compound possess multiple functional groups, including hydroxyl, ester, and alkene moieties. researchgate.netbeilstein-journals.org The selective manipulation of these groups is essential for the successful elaboration of the intermediate into the final product. This often involves the use of protecting groups to temporarily mask certain functionalities while others are being transformed. scribd.com The choice of reagents and reaction conditions plays a crucial role in achieving the desired chemoselectivity. numberanalytics.com For instance, the selective reduction of one functional group over another, or the selective protection of one hydroxyl group in the presence of another, are key chemoselective transformations that have been employed in the synthesis of this compound intermediates. beilstein-journals.org

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design and synthesis of derivatives and analogs of natural products like this compound are driven by the desire to explore structure-activity relationships and develop new compounds with potentially improved biological properties. mdpi.com Chemoenzymatic approaches have emerged as a powerful tool in this endeavor, allowing for the creation of novel analogs that may not be readily accessible through purely synthetic or biosynthetic methods. nsf.gov

The synthesis of this compound analogs can be guided by biosynthetic principles. By understanding the presumed biosynthetic pathways, chemists can devise synthetic routes that mimic these processes, leading to the creation of not only the natural product but also related structures. This approach was successfully employed in a unified strategy that yielded this compound, dasyclamide, and gigantamide A from a common Baylis-Hillman adduct. beilstein-journals.org

A key aspect of rational design involves the modular synthesis of analogs, where different building blocks can be incorporated to systematically probe the effect of structural modifications. nsf.gov For instance, chemoenzymatic strategies can be used to generate a variety of hydroxylated amino acid precursors, which can then be incorporated into the this compound scaffold. nsf.gov This allows for the rapid exploration of chemical space and the identification of key pharmacophores. nsf.gov The use of enzymes, such as prenyltransferases, has also been shown to be effective in diversifying complex molecules by adding various alkyl groups, leading to analogs with enhanced potency. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of Grandiamide D

Postulated Biosynthetic Route to Grandiamide D

The biosynthesis of this compound is hypothesized to follow a pathway that involves the assembly of a putrescine bisamide scaffold, followed by specific enzymatic modifications. This proposed route is largely based on the structural analysis of this compound and related co-occurring natural products.

Formation of Putrescine Bisamide Scaffolds

The core structure of this compound is a putrescine bisamide. It is proposed that this scaffold is assembled from putrescine, a diamine derived from the decarboxylation of ornithine or arginine, and two different acyl moieties. One of these is a cinnamoyl group, derived from the phenylpropanoid pathway. The other is a more complex, functionalized four-carbon unit. The formation of the amide bonds is likely catalyzed by specific acyltransferases or synthetases, which activate the carboxylic acids and facilitate their condensation with the amino groups of putrescine.

A unified synthetic strategy mimicking the proposed biosynthetic pathway has been developed for this compound and related compounds like dasyclamide and gigantamide A, which were all isolated from the leaves of Aglaia gigantea. researchgate.netamanote.combeilstein-journals.orgresearchgate.netnih.gov This chemical synthesis supports the biosynthetic hypothesis of a common precursor.

Enzymatic Cyclization and Functionalization Steps

While this compound itself is an open-chain bisamide, it is closely related to cyclic 2-aminopyrrolidine compounds. It is believed that these cyclic structures are formed in plants through the enzymatic cyclization of open-chained bisamides. amanote.combeilstein-journals.org This suggests the existence of cyclase enzymes that could potentially act on a precursor of this compound or a closely related intermediate.

The β,γ-dihydroxy-α-methylidene butyric acid moiety of this compound is a key structural feature. Its formation likely involves a series of enzymatic hydroxylation and other functionalization reactions on a simpler four-carbon precursor. The precise sequence of these events and the enzymes responsible are yet to be fully elucidated.

Biogenetic Relationship to Flavaglines

This compound and other putrescine bisamides are considered to be biogenetically linked to a class of highly bioactive compounds known as flavaglines. amanote.combeilstein-journals.orgresearchgate.net It is hypothesized that putrescine bisamides can undergo a cycloaddition reaction with a co-occurring flavanol to form the complex skeleton of flavaglines. amanote.combeilstein-journals.org For instance, the bisamide odorine (B200817) is a building block for aglaforbesin A. amanote.com This relationship highlights the central role of putrescine bisamides as precursors to a diverse range of natural products in plants of the Aglaia genus. amanote.combeilstein-journals.org

Identification and Characterization of Biosynthetic Enzymes

Direct experimental evidence for the enzymes involved in this compound biosynthesis is currently limited. However, advances in genomics and bioinformatics offer powerful tools to identify candidate genes.

Gene Cluster Analysis Related to Putrescine Bisamide Biosynthesis

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together in a biosynthetic gene cluster (BGC). Identifying such clusters is a key strategy for discovering the enzymes responsible for natural product biosynthesis. mdpi.comnih.gov Web-based tools and databases can be used to search for and analyze secondary metabolite BGCs in the genomes of relevant plant species. nih.go.jpbioinformatics.nlu-tokyo.ac.jp

For this compound, a logical approach would be to sequence the genome of Aglaia gigantea or other producing organisms and search for BGCs containing genes for enzymes such as:

Acyl-CoA synthetases or ligases: To activate the carboxylic acid precursors.

Acyltransferases: To catalyze the formation of the amide bonds with putrescine.

Hydroxylases (e.g., cytochrome P450 monooxygenases or dioxygenases): To introduce the hydroxyl groups on the butyric acid moiety.

Dehydrogenases/Reductases: To modify oxidation states.

Strategies for Biosynthetic Pathway Elucidation and Engineering

A multi-faceted approach is necessary to fully elucidate and potentially engineer the biosynthetic pathway of this compound.

Key Strategies for Pathway Elucidation:

| Strategy | Description |

| Isotopic Labeling Studies | Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled putrescine or cinnamic acid) to the producing organism and tracing the incorporation of the labels into this compound can confirm the building blocks of the molecule. |

| Transcriptome Analysis | Comparing the gene expression profiles of this compound-producing and non-producing tissues or conditions can help identify candidate genes that are co-expressed with the production of the compound. |

| Heterologous Expression | Once candidate genes are identified, they can be expressed in a heterologous host (e.g., bacteria or yeast) to test their enzymatic function and confirm their role in the biosynthetic pathway. researchgate.net |

| In Vitro Enzyme Assays | Purified enzymes, produced through heterologous expression, can be used in in vitro assays with proposed substrates to definitively characterize their catalytic activity. |

| Chemoproteomics | Activity-based protein profiling using chemical probes designed to mimic biosynthetic intermediates can help identify and isolate the enzymes that interact with these substrates. frontiersin.org |

Potential for Biosynthetic Engineering:

A thorough understanding of the biosynthetic pathway opens up possibilities for metabolic engineering. By overexpressing key enzymes or introducing the entire pathway into a heterologous host, it may be possible to increase the production of this compound or create novel analogs with potentially enhanced or different biological activities.

Molecular Mechanisms of Action and Biological Relevance of Grandiamide D

Investigation of Anthelmintic Activities

Grandiamide D, a bisamide alkaloid, has been identified as a compound of interest in the search for new anthelmintic agents. Its potential efficacy against parasitic helminths is an active area of research, employing both direct in vitro testing and computational analysis to understand its mechanism of action.

The anthelmintic properties of this compound have been investigated through studies on extracts of Khaya grandifoliola stem bark, a plant in which this compound is naturally present. Research targeting the gastrointestinal nematode Heligmosomoides polygyrus has demonstrated notable ovicidal and larvicidal effects.

Ethanolic extracts of K. grandifoliola, containing this compound among other compounds, have shown a significant ability to inhibit the hatching of helminth eggs. researchgate.netnjppp.com The efficacy was found to be dose-dependent, with a higher concentration of the extract leading to a greater inhibition of egg hatching. researchgate.netnjppp.com Specifically, the ethanol (B145695) extract demonstrated a potent inhibitory effect on the ability of parasite eggs to hatch, with a calculated half-maximal inhibitory concentration (IC50) of 0.36 mg/mL. researchgate.netnjppp.com

Furthermore, these extracts exhibited pronounced larvicidal activity. The motility of first-stage larvae (L1) of H. polygyrus was substantially inhibited. At a concentration of 7.5 mg/mL, the ethanol extract achieved a 98.0% inhibition of L1 larval motility, an effect comparable to the positive control drug, levamisole, which showed 100% inhibition. researchgate.netnjppp.comresearchgate.net Aqueous extracts also showed activity, though to a lesser extent than the ethanolic extracts. researchgate.netnjppp.com These findings highlight the potential of this compound-containing preparations in disrupting the life cycle of parasitic helminths at multiple stages.

| Activity | Extract Type | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Ovicidal (Egg Hatch Inhibition) | Ethanol | IC₅₀ = 0.36 mg/mL | Good inhibitory effect on egg hatching | researchgate.netnjppp.com |

| Larvicidal (L1 Motility Inhibition) | Ethanol | 7.5 mg/mL | 98.0 ± 1.66% inhibition | researchgate.netnjppp.comresearchgate.net |

| Larvicidal (L1 Motility Inhibition) | Aqueous | 7.5 mg/mL | 83.33 ± 1.66% inhibition | researchgate.netnjppp.com |

| Larvicidal (L1 Motility Inhibition) | Levamisole (Control) | - | 100.0% inhibition | researchgate.netnjppp.comresearchgate.net |

To elucidate the molecular basis for its anthelmintic activity, computational studies have been performed on this compound. Molecular docking simulations have explored its interaction with potential protein targets within helminths. A key identified target is the tubulin alpha-1B chain, a crucial component of the microtubule cytoskeleton in parasites. researchgate.net Disruption of microtubule function is a known mechanism of action for several established anthelmintic drugs. ijpsjournal.com

The docking studies revealed that this compound forms specific and stable interactions with the tubulin alpha-1B chain of H. polygyrus. researchgate.netnih.gov The binding is facilitated by the formation of hydrogen bonds between the ligand and key amino acid residues in the protein's binding pocket. researchgate.net The carbonyl and hydroxyl (OH) groups of this compound are critical for this interaction, connecting with asparagine, isoleucine, and phenylalanine residues of the tubulin protein. researchgate.netresearchgate.netnih.gov These interactions are believed to be fundamental to the compound's ability to inhibit parasitic egg hatching and reduce larval motility, making it a promising lead for the development of novel anthelmintics that target the helminth cytoskeleton. nih.gov

| Compound | Target Protein | Helminth Species | Key Interacting Residues | Interacting Functional Groups | Reference |

|---|---|---|---|---|---|

| This compound | Tubulin alpha-1B chain | Heligmosomoides polygyrus | Asparagine, Isoleucine, Phenylalanine | Carbonyl and Hydroxyl (OH) groups | researchgate.netresearchgate.netnih.gov |

In Vitro Efficacy Against Parasitic Helminths (e.g., Ovicidal, Larvicidal Effects)

Role of this compound in the Biogenesis of Bioactive Flavaglines

This compound, as a member of the putrescine bisamide class of natural products, plays a significant role as a biosynthetic precursor. arccjournals.combeilstein-journals.org These open-chain bisamides are considered key building blocks in the formation of a class of highly bioactive compounds known as flavaglines. arccjournals.combeilstein-journals.orgthieme-connect.com Flavaglines are characterized by a complex cyclopenta[b]benzofuran skeleton, which is formed through a proposed cycloaddition reaction between a flavonoid nucleus and a cinnamic acid derivative, a process in which bisamides like this compound are involved. thieme-connect.compvj.com.pk This biosynthetic relationship is crucial, as the resulting flavaglines possess a range of potent biological activities.

The transformation of bisamides into flavaglines has significant implications for the expression of potent insecticidal and antifungal properties. arccjournals.combeilstein-journals.orgthieme-connect.com Flavaglines, such as rocaglamide, exhibit high insecticidal activity, comparable in potency to the well-known natural insecticide azadirachtin. thieme-connect.compvj.com.pkjyoungpharm.org This activity is strongly linked to the specific cyclopenta[b]benzofuran structure of the flavaglines. researchgate.net

In addition to their insecticidal effects, certain flavaglines also demonstrate antifungal activity. thieme-connect.compvj.com.pk Therefore, the role of this compound as a precursor is pivotal; while it may possess its own inherent bioactivities, its conversion into the flavagline scaffold gives rise to a new set of compounds with pronounced and valuable insecticidal and antifungal capabilities. arccjournals.combeilstein-journals.orgthieme-connect.com

The biosynthetic pathway leading from this compound to flavaglines is also of great significance in the field of antiproliferative research. arccjournals.combeilstein-journals.orgthieme-connect.com Flavaglines are recognized for their potent cytotoxic and anticancer activities against various human cancer cell lines. thieme-connect.compvj.com.pkmdpi.com The primary mechanism for this antiproliferative effect is the inhibition of protein synthesis. thieme-connect.compvj.com.pk

Specifically, flavaglines have been shown to bind to the translation initiation factor eIF4A, an RNA helicase, which effectively halts protein production in cancer cells. thieme-connect.compvj.com.pkjyoungpharm.org They can also inhibit the Ras-CRaf-MEK-ERK signaling pathway and induce apoptosis. tandfonline.com The potent cytotoxicity of certain flavaglines is comparable to established anticancer drugs like paclitaxel (B517696) and camptothecin. thieme-connect.comjyoungpharm.org Consequently, this compound's role as a building block for these complex molecules makes it an important compound in the broader context of developing new anticancer agents derived from natural sources. thieme-connect.compvj.com.pk

Advanced Analytical Techniques in Grandiamide D Research

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the analysis of grandiamide D, primarily for assessing the purity of synthetic batches and for determining the enantiomeric excess (ee), a measure of chiral purity. numberanalytics.commasterorganicchemistry.com In the context of this compound synthesis, HPLC is used to monitor the progress of reactions and to purify intermediates and the final product.

The total synthesis of (±)-grandiamide D, a racemic mixture containing equal amounts of both enantiomers, yielded a product whose spectral data was confirmed to be identical to the natural product. beilstein-journals.orgresearchgate.net The asymmetric synthesis of the natural (+)-grandiamide D required a more specialized HPLC technique to confirm its enantiomeric purity. beilstein-journals.orgresearchgate.net The enantiomeric excess is a critical parameter, as different enantiomers of a molecule can have distinct biological activities. humanjournals.com

The stereochemical integrity of synthetically produced (+)-grandiamide D has been rigorously verified using chiral HPLC. beilstein-journals.orgresearchgate.net This technique is specifically designed to separate enantiomers, which are non-superimposable mirror-image molecules that are otherwise indistinguishable by non-chiral methods. humanjournals.comuma.es The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. humanjournals.comsigmaaldrich.com

In the asymmetric synthesis of (+)-grandiamide D, researchers successfully produced the target molecule with high enantiomeric purity. beilstein-journals.orgresearchgate.net Chiral HPLC analysis was the definitive method used to quantify this success. The analysis confirmed an enantiomeric purity of 98.6% for the synthetic (+)-grandiamide D. beilstein-journals.orgresearchgate.net This was achieved by analyzing a precursor, an enantiopure ester designated (+)-16, which itself showed a high enantiomeric ratio of 99.7:0.3 in favor of the desired (+)-isomer as determined by chiral HPLC. beilstein-journals.orgresearchgate.net The validation of racemic samples, which showed an optical rotation value of zero, further confirmed the effectiveness of the chiral resolution method.

Specific conditions for the chiral HPLC analysis have been reported, providing a clear protocol for the stereochemical validation of this compound.

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography | Used to determine enantiomeric purity and excess. | beilstein-journals.orgresearchgate.net |

| Analyte | Synthetic (+)-grandiamide D | Enantiomeric purity was determined to be 98.6%. | beilstein-journals.orgresearchgate.net |

| Precursor Analyte | Enantiopure ester (+)-16 | Showed an enantiomeric ratio of 99.7:0.3. | beilstein-journals.orgresearchgate.net |

Complementary Advanced Spectroscopic Methods in Chemical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments were conducted. nih.govacs.orgrsc.org These analyses allowed for the complete assignment of all proton and carbon signals, confirming the proposed chemical structure. The spectral data obtained for the synthetic this compound was shown to match in all respects with the data reported for the natural product. beilstein-journals.orgresearchgate.net

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, which helps in determining its molecular weight and elemental formula. High-resolution mass spectrometry (HRQTOFMS) and electrospray ionization mass spectrometry (ESIMS) were specifically used for this compound. nih.govacs.org These analyses corroborated the molecular formula derived from NMR data and provided further evidence for the compound's structure. nih.govacs.org

| Technique | Method | Key Findings for this compound | Reference |

|---|---|---|---|

| NMR Spectroscopy | ¹H & ¹³C NMR | Spectral data of synthetic compound matched the natural product. Key signals identified at δ 7.65 (cinnamoyl CH=CHCO) and δ 169.2 (ester carbonyl). | beilstein-journals.org |

| 1D & 2D NMR | Used for the complete structural elucidation of the natural product. | nih.govacs.org | |

| Mass Spectrometry | ESIMS | Confirmed the protonated molecule [M+H]⁺ at m/z 459.2. | |

| HRQTOFMS | Used in combination with NMR to elucidate the structure. | nih.govacs.org |

Perspectives and Emerging Research Avenues for Grandiamide D

Development of Novel Synthetic Methodologies and Chemical Transformations

The synthesis of grandiamide D, a naturally occurring putrescine bisamide, has been an area of active research, with a focus on developing efficient and stereoselective methods. A unified strategy has been successfully employed for the total synthesis of (±)-grandiamide D, along with related compounds dasyclamide and gigantamide A. beilstein-journals.orgresearchgate.netnih.gov This approach utilizes a common synthetic intermediate derived from a Baylis–Hillman reaction, highlighting the versatility of this reaction in natural product synthesis. beilstein-journals.orgresearchgate.netnih.govresearchgate.net

The key steps in the synthesis of (±)-grandiamide D involve the preparation of N-(4-aminobutyl)cinnamamide and a crucial intermediate, β,γ-dihydroxy-α-methylenebutyric acid. beilstein-journals.orgresearchgate.net The synthesis of the latter involves a Baylis–Hillman reaction between 2-((4-methoxybenzyl)oxy)acetaldehyde and ethyl acrylate (B77674). beilstein-journals.org Various catalysts, including DBU, quinuclidine, and n-Bu3P, have been explored for this reaction to optimize the yield. beilstein-journals.org The resulting adduct is then subjected to a series of transformations, including selective protection of the hydroxyl group and subsequent coupling with N-(4-aminobutyl)cinnamamide, to afford (±)-grandiamide D. beilstein-journals.orgresearchgate.net Deprotection of the p-methoxybenzyl (PMB) group has been achieved using reagents like trifluoroacetic acid (TFA). nih.gov

A significant advancement in this field is the development of an asymmetric synthesis of the natural (+)-grandiamide D. beilstein-journals.orgnih.gov This was accomplished using a camphor (B46023) sultam as a chiral auxiliary in an asymmetric Baylis–Hillman reaction, which introduces the required chirality with high enantioselectivity. beilstein-journals.orgnih.gov The enantiomeric purity of the synthesized (+)-grandiamide D was confirmed by chiral HPLC analysis. beilstein-journals.orgnih.gov

Furthermore, chemoenzymatic approaches have been explored for the synthesis of (+)-grandiamide D. uniovi.esncl.res.inthieme-connect.comeurekaselect.comresearchgate.netscispace.com One such method involves the lipase-catalyzed kinetic resolution of a racemic precursor, dimethyl (±)-2-hydroxy-3-methylenesuccinnate. researchgate.netscispace.com This enzymatic step provides access to an enantiomerically enriched building block that can be further elaborated to yield (+)-grandiamide D. uniovi.esresearchgate.netscispace.com This collective synthesis strategy also enables the production of other bioactive natural products like (–)-tulipalin B and (+)-spirathundiol from a common chiral intermediate. uniovi.esncl.res.inthieme-connect.comresearchgate.netscispace.com

These synthetic endeavors not only provide access to this compound for further biological evaluation but also contribute to the development of new synthetic methodologies and chemical transformations with broader applications in organic chemistry. beilstein-journals.orgresearchgate.netuniovi.esthieme-connect.comresearchgate.netscispace.com

In-depth Mechanistic Enzymology of this compound Biosynthesis

While the total synthesis of this compound has been achieved through chemical methods, the specific enzymatic machinery responsible for its biosynthesis in plants like Aglaia gigantea remains an area for in-depth investigation. beilstein-journals.orgnih.govuni-duesseldorf.de It is understood that putrescine bisamides, the class of compounds to which this compound belongs, are significant naturally occurring polyamine alkaloids found in both open-chain and cyclic forms. beilstein-journals.orgnih.gov

In plants, it is proposed that cyclic 2-aminopyrrolidine compounds are synthesized from open-chained bisamides through an enzymatic cyclization process. beilstein-journals.orgnih.gov It is also hypothesized that both the open-chain and cyclic forms of these bisamides can undergo a cycloaddition reaction with a co-occurring flavanol to produce highly bioactive flavaglines. beilstein-journals.orgnih.gov For instance, odorine (B200817) has been identified as a building block for aglaforbesin A, and pyramidatin for pyramidaglain. beilstein-journals.orgnih.gov

Although a biomimetic approach has been utilized in the chemical synthesis of this compound, mimicking the proposed biosynthetic pathway, the specific enzymes catalyzing these transformations in vivo have not yet been fully characterized. researchgate.netamanote.com The synthesis involves the coupling of a cinnamoyl moiety with a putrescine-derived chain and a β,γ-dihydroxy-α-methyl ester core. The enzymatic steps would likely involve specific acyltransferases, hydroxylases, and potentially cyclases to construct the final molecule.

Future research in this area should focus on identifying and characterizing the enzymes involved in the this compound biosynthetic pathway. This could be achieved through a combination of transcriptomics, proteomics, and in vitro enzyme assays using extracts from Aglaia species. Elucidating the mechanistic enzymology will not only provide fundamental insights into plant secondary metabolism but could also pave the way for the biocatalytic production of this compound and its analogs.

Advanced Computational Chemistry Applications for Drug Discovery and Optimization

Computational chemistry has emerged as a valuable tool in understanding the biological activity of this compound and in guiding the discovery and optimization of new drug candidates. Molecular docking studies have been employed to investigate the interaction of this compound with its putative biological targets. researchgate.netresearchgate.netresearchgate.net

In the context of its anthelmintic properties, computational models have been used to study the binding of this compound to parasitic receptors. These studies suggest that the carbonyl and hydroxyl groups of this compound are crucial for its interaction with amino acid residues in the receptor's binding site. researchgate.netresearchgate.netresearcher.life Specifically, these groups can form strong hydrogen bonds with residues such as asparagine, isoleucine, and phenylalanine, which is believed to be critical for inhibiting the hatching of parasitic eggs and reducing larval motility. researchgate.netresearchgate.netresearcher.life

Quantitative Structure-Activity Relationship (QSAR) studies could also be a powerful tool for optimizing the structure of this compound. By generating a library of this compound analogs and correlating their structural features with their biological activity, it would be possible to develop predictive models. These models can then be used to design new derivatives with enhanced potency and selectivity. Molecular alignment of compounds is a key step in developing robust QSAR models. researchgate.net

Furthermore, computational approaches can be utilized for in silico screening of compound libraries to identify new molecules with similar binding modes to this compound. This can accelerate the discovery of novel anthelmintic agents. The insights gained from these computational studies provide a rational basis for the design of new this compound analogs with improved pharmacological profiles.

Exploration of New Biological Modalities and Bioactivity Profiling

This compound, a bisamide alkaloid originally isolated from Aglaia gigantea and other Khaya species, has been recognized for its anthelmintic and antiparasitic properties. uni-duesseldorf.de Recent studies have highlighted its potential as an anthelmintic agent, with ethanol (B145695) extracts containing the compound showing significant inhibition of L1 larvae motility. The proposed mechanism of action involves the disruption of larval motility and egg hatching in helminths like Heligmosomoides polygyrus through interaction with parasitic receptors, such as microtubule α-1B chain proteins.

Beyond its anthelmintic activity, the broader biological profile of this compound remains an area ripe for exploration. The structural class of putrescine bisamides, to which this compound belongs, is known to exhibit a range of biological activities. beilstein-journals.orgnih.govbeilstein-journals.org For instance, related cyclic bisamides like odorine, dehydroodorine, and odorinol (B44980) have demonstrated cytotoxic and antiviral activities. nih.gov Additionally, the flavaglines, which are formed by the cycloaddition of bisamides with flavanols, have shown insecticidal, antifungal, and antiproliferative activity against various cancer cell lines. beilstein-journals.orgnih.govbeilstein-journals.org

Given this precedent, it is plausible that this compound may possess other biological modalities. Future research should focus on a comprehensive bioactivity profiling of this compound against a diverse panel of biological targets. This could include screening for anticancer, antiviral, anti-inflammatory, and antimicrobial activities. Such studies could uncover new therapeutic applications for this natural product and its derivatives. The exploration of new biological modalities will be crucial in fully realizing the therapeutic potential of this compound.

Q & A

Q. What are the common synthetic strategies for grandiamide D, and how do intermediates like Baylis-Hillman adducts facilitate its synthesis?

this compound is synthesized via a biomimetic approach using Baylis-Hillman adducts as versatile intermediates. Key steps include:

- Preparation of N-(4-aminobutyl)cinnamamide (11) via EDCI-mediated coupling of tert-butyl 4-aminobutylcarbamate and cinnamic acid, followed by Boc deprotection .

- Generation of the critical intermediate β,γ-dihydroxy-α-methylidenebutanoate (±)-16 via a Baylis-Hillman reaction between acrylates and aldehydes. DABCO was identified as the optimal catalyst, yielding (±)-16 in high efficiency under mild conditions (dioxane/water, 40 hours, room temperature) .

- Selective protection of the γ-hydroxy group with PMB (para-methoxybenzyl), chosen for its stability under acidic/basic conditions, followed by coupling with intermediate 11 to form PMB-protected this compound (±)-17. Final deprotection with TFA yields (±)-grandiamide D with a total synthesis yield of 16.6% .

Q. How are protecting groups like PMB strategically employed in this compound synthesis?

PMB is used to protect the γ-hydroxy group in intermediate (±)-16 due to its:

- Stability : Resists cleavage during subsequent reactions (e.g., EDCI-mediated coupling).

- Selectivity : Enables orthogonal deprotection with TFA, avoiding side reactions . Alternative protecting groups (e.g., acetyl) were less effective, as seen in failed attempts to synthesize dasyclamide via reductive dehydroxylation .

Advanced Research Questions

Q. What methodological challenges arise in achieving enantiomeric purity during asymmetric synthesis of (+)-grandiamide D?

Asymmetric synthesis requires precise stereochemical control. Key steps include:

- Asymmetric Baylis-Hillman Reaction : Using acryloyl sultam (19) and aldehyde 14 in DMF, yielding cyclic adduct (20) with 99.7:0.3 enantiomeric ratio (e.r.). Hydrolysis with TEA produces enantiopure (+)-16 .

- Chiral Analysis : Chiral HPLC confirmed 98.6% enantiomeric purity for (+)-grandiamide D, aligning with natural product specifications. Optical rotation ([α]D) comparisons validated enantiopurity .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic and natural this compound?

Discrepancies in NMR or optical rotation data may arise from:

- Impurities : Side products like aldehyde 27 or pyrrolidinone 28 during oxidation steps .

- Stereochemical Drift : Epimerization during acidic/basic conditions. Resolution Methods :

- Comparative analysis with natural product NMR (1H/13C) and optical rotation data.

- Chiral HPLC to detect enantiomeric impurities .

Q. What oxidation methods are optimal for converting dasyclamide to gigantamide A, and how do reaction conditions influence yields?

Oxidation of dasyclamide (6) to gigantamide A (7) was systematically evaluated:

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

Low yields (e.g., 9.2% for dasyclamide) stem from:

- Intermediate Instability : PMB-protected intermediates prone to decomposition.

- Side Reactions : Competing pathways during deprotection/oxidation. Optimization Strategies :

- Screening alternative catalysts (e.g., DABCO over n-Bu3P for Baylis-Hillman reactions) .

- Stepwise purification via flash chromatography or HPLC .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.